molecular formula C25H20N2O6 B2721580 ethyl 2-methyl-5-((3-nitrobenzoyl)oxy)-1-phenyl-1H-indole-3-carboxylate CAS No. 391218-79-4

ethyl 2-methyl-5-((3-nitrobenzoyl)oxy)-1-phenyl-1H-indole-3-carboxylate

Cat. No. B2721580
CAS RN: 391218-79-4
M. Wt: 444.443
InChI Key: LSHFNTILKSQSII-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-5-((3-nitrobenzoyl)oxy)-1-phenyl-1H-indole-3-carboxylate, also known as JWH-250, is a synthetic cannabinoid that was first synthesized in 1995. It belongs to the class of indole-derived cannabinoids and has been found to have a high affinity for the cannabinoid receptors CB1 and CB2. The compound has been widely studied for its potential therapeutic applications as well as its effects on the central nervous system.

Scientific Research Applications

Chemical Reactivity and Photolysis Studies
Research into the photolysis of related ethyl carboxylate compounds, such as ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate, has provided insights into their chemical reactivity under light exposure. These studies have identified two competing photolytic pathways: reversible photoisomerisation to ketenes and the loss of carbon dioxide to form singlet imino-carbenes (Ang & Prager, 1992). Further investigations into the chemistry of 5-oxodihydroisoxazoles have characterized the products formed when photolysed in various alcohols and amines, enhancing our understanding of potential applications in synthetic chemistry (Ang & Prager, 1992).

Corrosion Inhibition Properties
A study on pyranpyrazole derivatives, including ethyl 6-amino-3-methyl-4-(3-nitrophenyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, explored their effectiveness as corrosion inhibitors for mild steel, a crucial application in industrial settings. These compounds demonstrated high efficiency in protecting mild steel surfaces, with potential implications for their structural analogs (Dohare et al., 2017).

Antitumor Activity and Biological Evaluation
Ethyl compounds with a similar structural framework have been evaluated for their antitumor activities. For instance, ethyl 2-amino-6-ferrocenyl-1,6-dihydropyrimidine-5-carboxylates exhibited specificity towards certain human tumor cell lines, indicating the potential therapeutic relevance of closely related compounds (Klimova et al., 2012).

Synthetic Applications and Molecular Interactions
The synthesis and characterization of related ethyl carboxylate compounds have paved the way for understanding their interactions and applications in molecular chemistry. For example, the study on the synthesis of alkyl N-(4-nitrophenyl)-3/2-oxomorpholine-2/3-carboxylates highlights the versatility of these compounds as building blocks for creating bioactive molecules of pharmaceutical interest (Trstenjak et al., 2013).

properties

IUPAC Name

ethyl 2-methyl-5-(3-nitrobenzoyl)oxy-1-phenylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O6/c1-3-32-25(29)23-16(2)26(18-9-5-4-6-10-18)22-13-12-20(15-21(22)23)33-24(28)17-8-7-11-19(14-17)27(30)31/h4-15H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSHFNTILKSQSII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-methyl-5-((3-nitrobenzoyl)oxy)-1-phenyl-1H-indole-3-carboxylate

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